molecular formula F2O2Se B14707389 Selenonyl fluoride CAS No. 14984-81-7

Selenonyl fluoride

Cat. No.: B14707389
CAS No.: 14984-81-7
M. Wt: 148.97 g/mol
InChI Key: VCPFQVXWYPMUKZ-UHFFFAOYSA-N
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Description

Selenonyl fluoride, also known as selenium oxyfluoride or selenium dioxydifluoride, is a chemical compound with the formula SeO₂F₂. It is a gas at room temperature and has a distorted tetrahedral molecular structure. The compound is notable for its high reactivity and is used in various chemical processes.

Properties

CAS No.

14984-81-7

Molecular Formula

F2O2Se

Molecular Weight

148.97 g/mol

IUPAC Name

selenonyl difluoride

InChI

InChI=1S/F2O2Se/c1-5(2,3)4

InChI Key

VCPFQVXWYPMUKZ-UHFFFAOYSA-N

Canonical SMILES

O=[Se](=O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenonyl fluoride can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

    Hydrolysis: this compound is more easily hydrolyzed compared to its analog sulfuryl fluoride.

    Reduction: The compound can be reduced more easily than sulfuryl fluoride.

    Substitution: this compound can undergo substitution reactions.

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Ammonia: For substitution reactions.

Major Products Formed:

    Hydrolysis: Selenic acid (H₂SeO₄) and hydrofluoric acid (HF).

    Substitution with Ammonia: Selenium oxynitride (SeON) and ammonium fluoride (NH₄F).

Scientific Research Applications

Selenonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of selenonyl fluoride involves its high reactivity, particularly its ability to undergo hydrolysis and reduction reactions. The compound’s reactivity is due to the presence of highly electronegative fluorine atoms and the relatively weak selenium-oxygen bonds. This makes it a useful reagent in various chemical processes, where it can act as an oxidizing or fluorinating agent .

Comparison with Similar Compounds

Uniqueness: this compound’s high reactivity and ability to undergo various chemical reactions make it unique compared to other selenium-fluorine compounds. Its ease of hydrolysis and reduction, as well as its violent reaction with ammonia, highlight its distinct chemical behavior .

Chemical Reactions Analysis

Key Findings on Sulfur(VI) Fluorides

The search results extensively detail sulfur-based fluorides, including:

  • Sulfuryl fluoride (SO₂F₂) : A neurotoxic gas used as a fumigant and precursor in organic synthesis .

  • Sulfonyl fluorides (R–SO₂F) : Highly reactive electrophiles employed in click chemistry (SuFEx reactions), protein modification, and drug discovery .

Relevant reactions include:

  • Hydrolysis resistance : SO₂F₂ remains stable in water up to 150°C .

  • Nucleophilic substitution : Reacts with alcohols, amines, and thiols to form fluorosulfates, sulfamoyl fluorides, and thiofluorosates .

  • Electrochemical synthesis : Thiols can be oxidized to sulfonyl fluorides using KF and electricity .

Selenium Analogs: A Knowledge Gap

While sulfur and selenium share chemical similarities, selenonyl fluoride (SeO₂F₂) is not discussed in the provided sources. Potential reasons include:

  • Synthetic challenges : Selenium compounds are often less stable and more toxic than sulfur analogs.

  • Limited applications : Sulfuryl/sulfonyl fluorides dominate industrial and biomedical research due to their unique reactivity and stability .

  • Thermodynamic instability : Selenium’s larger atomic size and lower electronegativity may render SeO₂F₂ prone to decomposition.

Comparative Analysis of S(VI) vs. Se(VI) Fluorides

PropertySulfuryl Fluoride (SO₂F₂)This compound (SeO₂F₂)
Structure Tetrahedral (C₂v symmetry)Likely similar
Reactivity Hydrolysis-resistant, electrophilicUnknown (predicted reactive)
Synthesis Direct fluorination of SO₂ No reported methods
Applications Fumigation, SuFEx chemistry None documented

Recommendations for Further Research

To explore this compound, the following steps are suggested:

  • Theoretical studies : Computational modeling (DFT) to predict stability and reactivity.

  • Synthetic routes : Attempt fluorination of SeO₂ or selenonic acid derivatives.

  • Characterization : Analyze using ⁷⁷Se NMR and X-ray crystallography if synthesized.

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